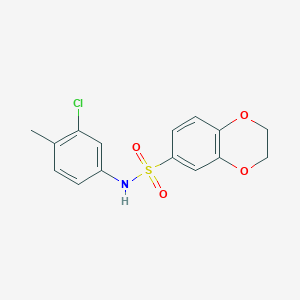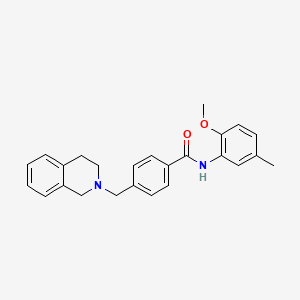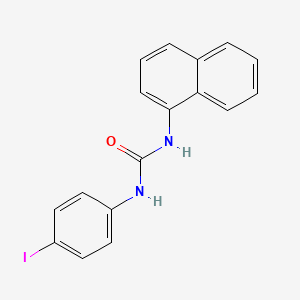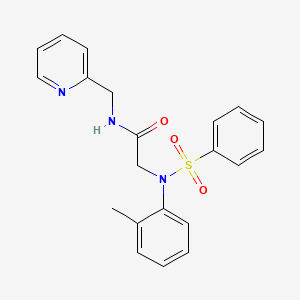
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TAK-659 belongs to a class of compounds known as kinase inhibitors, which are molecules that can block the activity of specific enzymes involved in various cellular processes.
Wirkmechanismus
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular processes, including immune cell activation and cancer cell growth. By blocking the activity of these kinases, this compound can prevent the proliferation and survival of cancer cells and reduce the activation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In immune cells, this compound can reduce the production of cytokines and chemokines, leading to a decrease in inflammation. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its potency and selectivity for specific kinases, its favorable pharmacokinetic profile, and its availability for research purposes. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dose optimization to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, including its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders, its further characterization of its effects on immune cell subpopulations, and its optimization for clinical use. Additionally, further studies are needed to explore the potential side effects of this compound and to identify potential biomarkers for patient selection and monitoring. Overall, this compound represents a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. The compound has been shown to inhibit the activity of several kinases that are involved in the regulation of immune responses and cancer cell growth. This compound has also been demonstrated to have potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-12-5-3-6-13(9-12)17(22(2,19)20)11-15(18)16-10-14-7-4-8-21-14/h3-9H,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJGFAADYVCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466689.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466700.png)
![4-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466704.png)




![N-1-naphthyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3466752.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466758.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3466763.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3466781.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B3466793.png)
![4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466796.png)